5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the acylation of piperazine with 4-methylbenzoyl chloride to form 4-(4-methylbenzoyl)piperazine.
Synthesis of the Oxazole Ring: The next step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through a condensation reaction involving a thiophene derivative and a nitrile compound.
Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole-thiophene intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or amides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the piperazine and oxazole rings is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The piperazine ring can act as a pharmacophore, while the oxazole and thiophene rings may facilitate binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(phenyl)oxazole-4-carbonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile distinguishes it from its analogs. Thiophene rings can impart unique electronic properties and enhance the compound’s ability to interact with specific biological targets or materials.
Properties
IUPAC Name |
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-4-6-15(7-5-14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(26-20)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIXTGFHFHREJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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